5-amino-1-[(3-bromophenyl)methyl]-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-[(3-bromophenyl)methyl]-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(3-bromophenyl)methyl]-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often prepared from a suitable amine through diazotization followed by azidation.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the triazole intermediate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced via an amide coupling reaction, using a methoxyphenyl amine and a carboxylic acid derivative of the triazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scaling, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiols, or amines under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its unique structural features. The presence of the triazole ring makes it a candidate for studying interactions with biological macromolecules.
Medicine
Medically, this compound is of interest for its potential pharmacological properties. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This specific compound could be investigated for similar therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-amino-1-[(3-bromophenyl)methyl]-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The bromophenyl and methoxyphenyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-[(3-chlorophenyl)methyl]-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-[(3-fluorophenyl)methyl]-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-[(3-methylphenyl)methyl]-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The uniqueness of 5-amino-1-[(3-bromophenyl)methyl]-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern The presence of the bromine atom can significantly influence the compound’s reactivity and biological activity compared to its chloro, fluoro, or methyl analogs
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C17H16BrN5O2 |
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Molecular Weight |
402.2 g/mol |
IUPAC Name |
5-amino-1-[(3-bromophenyl)methyl]-N-(3-methoxyphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C17H16BrN5O2/c1-25-14-7-3-6-13(9-14)20-17(24)15-16(19)23(22-21-15)10-11-4-2-5-12(18)8-11/h2-9H,10,19H2,1H3,(H,20,24) |
InChI Key |
IIXNAODFWCFIFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Br)N |
Origin of Product |
United States |
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